tert-Butyl 4-(3-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridine ring, and a tosylated pyrrolidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of tert-Butyl 4-(3-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the tosylated pyrrolidine derivative. This is followed by the introduction of the pyridine ring and the piperazine moiety. The reaction conditions often include the use of protecting groups, such as the tert-butyl group, to prevent unwanted side reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
tert-Butyl 4-(3-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using reagents like sodium azide or other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
tert-Butyl 4-(3-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 4-(3-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound also features a pyrrolidine ring and a pyridine ring but differs in its functional groups and overall structure.
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: This compound has a similar piperazine and pyridine structure but includes different substituents, leading to different biological activities.
Properties
Molecular Formula |
C25H34N4O4S |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
tert-butyl 4-[3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H34N4O4S/c1-19-9-11-20(12-10-19)34(31,32)29-14-6-8-22(29)21-7-5-13-26-23(21)27-15-17-28(18-16-27)24(30)33-25(2,3)4/h5,7,9-13,22H,6,8,14-18H2,1-4H3 |
InChI Key |
QRVJBILNYFTVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)N4CCN(CC4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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